5-[(2-METHOXY-5-NITROPHENYL)METHOXY]-7-METHYL-4-PROPYL-2H-CHROMEN-2-ONE
Overview
Description
5-[(2-METHOXY-5-NITROPHENYL)METHOXY]-7-METHYL-4-PROPYL-2H-CHROMEN-2-ONE is a complex organic compound with a unique structure that combines various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(2-METHOXY-5-NITROPHENYL)METHOXY]-7-METHYL-4-PROPYL-2H-CHROMEN-2-ONE involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the nitration of 2-methoxyphenol to produce 2-methoxy-5-nitrophenol . This intermediate is then subjected to further reactions, including methylation and coupling with other aromatic compounds, to form the final product.
Industrial Production Methods
Industrial production of this compound typically involves large-scale nitration and methylation reactions under controlled conditions. The use of catalysts and specific reaction conditions, such as temperature and pressure, is crucial to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
5-[(2-METHOXY-5-NITROPHENYL)METHOXY]-7-METHYL-4-PROPYL-2H-CHROMEN-2-ONE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The methoxy and nitro groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.
Substitution: Substitution reactions often require strong bases or acids as catalysts.
Major Products Formed
The major products formed from these reactions include various derivatives with altered functional groups, which can be further utilized in different applications .
Scientific Research Applications
5-[(2-METHOXY-5-NITROPHENYL)METHOXY]-7-METHYL-4-PROPYL-2H-CHROMEN-2-ONE has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-[(2-METHOXY-5-NITROPHENYL)METHOXY]-7-METHYL-4-PROPYL-2H-CHROMEN-2-ONE involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound’s structure allows it to bind to specific enzymes and receptors, modulating their activity and resulting in therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
2-Methoxy-5-nitrophenol: A simpler compound with similar functional groups but lacking the chromenone structure.
(2-Methoxy-5-nitrophenyl)methanol: Another related compound with a methanol group instead of the chromenone structure.
Uniqueness
5-[(2-METHOXY-5-NITROPHENYL)METHOXY]-7-METHYL-4-PROPYL-2H-CHROMEN-2-ONE is unique due to its combination of functional groups and the chromenone structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
5-[(2-methoxy-5-nitrophenyl)methoxy]-7-methyl-4-propylchromen-2-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO6/c1-4-5-14-11-20(23)28-19-9-13(2)8-18(21(14)19)27-12-15-10-16(22(24)25)6-7-17(15)26-3/h6-11H,4-5,12H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZKLELTXUSDUDJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=O)OC2=C1C(=CC(=C2)C)OCC3=C(C=CC(=C3)[N+](=O)[O-])OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.